Ethyl 3,4-difluoro-2-methylbenzoate
CAS No.: 1352208-34-4
Cat. No.: VC11673987
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1352208-34-4 |
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Molecular Formula | C10H10F2O2 |
Molecular Weight | 200.18 g/mol |
IUPAC Name | ethyl 3,4-difluoro-2-methylbenzoate |
Standard InChI | InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3 |
Standard InChI Key | SOYVWKRBDKLWIE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=C(C=C1)F)F)C |
Canonical SMILES | CCOC(=O)C1=C(C(=C(C=C1)F)F)C |
Introduction
Structural and Molecular Characteristics
Ethyl 3,4-difluoro-2-methylbenzoate (CHFO) features a benzene ring with three substituents: a methyl group at position 2, fluorine atoms at positions 3 and 4, and an ethyl ester at position 1. The electron-withdrawing fluorine atoms influence the compound’s electronic distribution, increasing its polarity compared to non-fluorinated analogs. This structural configuration enhances stability against metabolic degradation, a trait leveraged in drug design .
Table 1: Comparative Molecular Properties of Ethyl 3,4-Difluoro-2-Methylbenzoate and Analogous Compounds
*Predicted values based on structural analogs .
The ethyl ester group contributes to moderate lipophilicity, balancing solubility in organic solvents and limited aqueous miscibility. The methyl substituent at position 2 introduces steric hindrance, potentially affecting reactivity in substitution reactions .
Synthetic Pathways and Methodological Considerations
Bromination and Alkylation
A patent describing the synthesis of 3,4-difluoro-2-((phenylthio)methyl)benzoic acid offers a template for constructing similarly substituted benzoates. For ethyl 3,4-difluoro-2-methylbenzoate, a plausible route involves:
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Bromination: Reacting 3,4-difluoro-2-methylbenzoic acid with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride to yield 2-bromomethyl-3,4-difluorobenzoic acid.
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Esterification: Treating the brominated intermediate with ethanol in the presence of a base (e.g., KCO) to form the ethyl ester.
This method mirrors steps used in synthesizing methyl 3,4-difluoro-2-methylbenzoate , where esterification follows halogenation. Yield optimization would require careful control of reaction temperature (60–80°C) and stoichiometric ratios .
Alternative Routes via Nucleophilic Substitution
Another approach involves nucleophilic displacement of a halogen atom. For example, substituting a bromine atom at the 2-position with a methyl group using a Grignard reagent (e.g., CHMgBr) could yield the desired methyl-substituted intermediate prior to esterification .
Physicochemical Properties and Stability
Thermal Properties
The boiling point of ethyl 3,4-difluoro-2-methylbenzoate is predicted to range between 250°C and 270°C, extrapolated from data on ethyl 3-fluoro-2-methylbenzoate (230.7°C) and methyl 3,4-difluoro-2-methylbenzoate (220–240°C) . The addition of a fluorine atom typically increases boiling points due to enhanced dipole-dipole interactions .
Solubility and Partitioning
The compound is expected to exhibit limited water solubility (<1 mg/mL) but high solubility in polar aprotic solvents (e.g., DMSO, acetone) and chlorinated solvents (e.g., dichloromethane). Its logP value, estimated at ~2.5–3.0, suggests moderate lipophilicity, aligning with trends observed in ethyl 3-fluoro-2-methylbenzoate (logP ~2.3) .
Applications and Industrial Relevance
Fluorinated benzoates are pivotal intermediates in pharmaceuticals and agrochemicals. For instance:
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Pharmaceuticals: Analogous compounds like vemurafenib utilize fluorinated aromatic rings to enhance target binding and metabolic stability .
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Agrochemicals: Fluorine substituents improve pesticide efficacy by resisting environmental degradation .
Ethyl 3,4-difluoro-2-methylbenzoate could serve as a precursor in synthesizing kinase inhibitors or herbicides, though specific applications remain unexplored in the literature.
Comparative Analysis with Structural Analogs
Ethyl vs. Methyl Esters: The ethyl ester’s longer alkyl chain increases molecular weight and lipophilicity compared to methyl esters, potentially enhancing cell membrane permeability in drug delivery .
Fluorine Substitution: Difluoro derivatives exhibit greater thermal stability and resistance to oxidation than monofluoro analogs, as seen in comparative studies of halogenated benzoates .
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